molecular formula C7H8BrNO B3012886 2-(Aminomethyl)-5-bromophenol CAS No. 1097778-99-8

2-(Aminomethyl)-5-bromophenol

Cat. No. B3012886
CAS RN: 1097778-99-8
M. Wt: 202.051
InChI Key: LDTJJRBVBKQOLQ-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-5-bromophenol is a chemical compound that belongs to the class of 2-(aminomethyl)phenols. These compounds have been studied for their potential pharmacological properties, including saluretic and diuretic activities. The presence of a bromine atom on the phenol ring is a characteristic feature that can influence the compound's reactivity and interaction with biological systems .

Synthesis Analysis

The synthesis of 2-(aminomethyl)phenols involves various chemical reactions that introduce functional groups to the phenol core. For instance, the synthesis of 4-bromo-2-[(2-diethylaminoethyl)ethylaminomethyl]-6-formylphenol demonstrates the complexity of such synthetic routes, which can include the introduction of bromine, aldehyde, and amine functionalities . The synthesis of related compounds, such as 5-(4-bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester, involves multiple steps starting from p-bromoaniline, showcasing the versatility of bromophenol derivatives in organic synthesis .

Molecular Structure Analysis

The molecular structure of bromophenol derivatives has been characterized using various techniques, including X-ray crystallography. For example, the study of (E)-2-[(4-bromophenylimino)methyl]-5-(diethylamino)phenol revealed the existence of two conformers in the crystal structure, which are stabilized by non-covalent interactions . These structural insights are crucial for understanding the conformational isomerism and potential reactivity of such compounds.

Chemical Reactions Analysis

Bromophenol derivatives can participate in a range of chemical reactions, including coordination with metal ions. The coordination behavior of 4-bromo-2-[(2-diethylaminoethyl)ethylaminomethyl]-6-formylphenol with copper ions has been studied, showing the formation of complexes with different coordination modes depending on the pH and solvent conditions . This highlights the reactivity of the phenolate, amine, and aldehyde groups present in the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by their molecular structure. The presence of electron-withdrawing or electron-releasing groups can affect the compound's reactivity and interaction with biological targets, as seen in the study of allosteric enhancers of the A1 adenosine receptor . The solubility and reactivity of these compounds with metal ions, as well as their spectroscopic properties, are important for their potential applications in chemical analysis and medicinal chemistry .

Scientific Research Applications

Antioxidant Activity

  • Bromophenols as Natural Antioxidants: Bromophenols, including those similar to 2-(Aminomethyl)-5-bromophenol, have been isolated from marine algae and demonstrated potent antioxidant activities. These activities are stronger than or comparable to positive controls like butylated hydroxytoluene and ascorbic acid, suggesting their potential use as natural antioxidants in food preservation and health supplements (Li et al., 2011).

Anticancer Properties

  • Bromophenols in Cancer Research: A novel bromophenol derivative showed significant anticancer activities against human lung cancer cells. It induced cell cycle arrest and apoptosis via reactive oxygen species generation and deactivation of the PI3K/Akt pathway (Guo et al., 2018).

Enzyme Inhibition

  • Carbonic Anhydrase Inhibition: Bromophenol derivatives have been found to inhibit carbonic anhydrase isoenzymes, which could have applications in treating conditions like glaucoma, epilepsy, and osteoporosis (Boztaş et al., 2015).

Antimicrobial Activity

  • Bromophenols as Antimicrobial Agents: Certain bromophenols isolated from marine algae demonstrated moderate antibacterial activity, presenting a potential for the development of new antimicrobial agents (Xu et al., 2003).

Synthesis and Chemical Properties

  • Chemical Synthesis and Applications: Studies have focused on the synthesis of bromophenol derivatives, exploring their spectral, electrochemical, and magnetic properties. This research aids in understanding their potential applications in various fields including materials science and chemistry (Mahalakshmy et al., 2004).

Mechanism of Action

The mechanism of action would depend on the specific application of “2-(Aminomethyl)-5-bromophenol”. For example, if used as an antimicrobial agent, it might work by disrupting microbial cell membranes .

Safety and Hazards

While specific safety data for “2-(Aminomethyl)-5-bromophenol” is not available, compounds containing aminomethyl groups or bromophenols should be handled with care due to their potential reactivity .

Future Directions

Research into compounds containing aminomethyl groups and bromophenols could lead to new applications in various fields, including medicine and materials science .

properties

IUPAC Name

2-(aminomethyl)-5-bromophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c8-6-2-1-5(4-9)7(10)3-6/h1-3,10H,4,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDTJJRBVBKQOLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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